Fluitoran

Description

Fluitoran (CAS 596-24-7), systematically named Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, is a fluoran derivative with the molecular formula C₂₀H₁₂O₃ and a molecular weight of 300.3 g/mol . It features a spirocyclic structure comprising an isobenzofuran ring fused to a xanthene moiety, forming a lactone (γ-lactone) configuration. This structure grants this compound unique photophysical properties, including fluorescence under specific conditions. Industrially, this compound is primarily utilized as a color-forming agent in thermal paper production, where its leuco form becomes visible upon thermal activation .

Properties

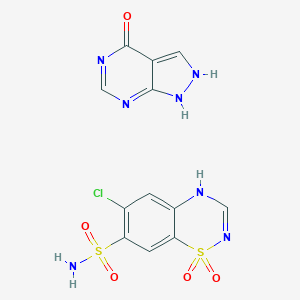

CAS No. |

138230-25-8 |

|---|---|

Molecular Formula |

C12H10ClN7O5S2 |

Molecular Weight |

431.8 g/mol |

IUPAC Name |

6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C7H6ClN3O4S2.C5H4N4O/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;10-5-3-1-8-9-4(3)6-2-7-5/h1-3H,(H,10,11)(H2,9,12,13);1-2H,(H2,6,7,8,9,10) |

InChI Key |

KICPYSAYQRPBKR-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=NNC2=C1C(=O)NC=N2 |

Isomeric SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=C2C(=NC=NC2=O)NN1 |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.C1=C2C(=NC=NC2=O)NN1 |

Synonyms |

Fluitoran |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Fluorescein

Fluorescein (CAS 2321-07-5, C₂₀H₁₂O₅) shares a xanthene backbone with Fluitoran but differs in the absence of a spiro-lactone group. Instead, fluorescein contains two additional oxygen atoms, forming a dicarboxylic acid structure.

Key Differences:

- Solubility : Fluorescein is highly water-soluble due to its polar carboxylic groups, whereas this compound’s lactone structure limits its solubility to organic solvents like dimethyl sulfoxide (DMSO) .

- Applications: Fluorescein is widely used in biomedical imaging and as a tracer dye, while this compound’s non-polar structure suits it for hydrophobic applications like thermal paper .

Functional Analogs: Rhodamine B

Rhodamine B (CAS 81-88-9, C₂₈H₃₁ClN₂O₃) is a cationic xanthene dye with a similar fluorescence profile but distinct structural features, including an ethylamine substituent and a chlorine atom.

Key Differences:

- Thermal Stability : this compound exhibits superior thermal stability (>250°C) compared to Rhodamine B, which degrades above 210°C, making this compound ideal for high-temperature processes .

- Toxicity : Rhodamine B has documented cytotoxicity, whereas this compound’s inert lactone structure minimizes bioactivity, enhancing its safety profile in industrial settings .

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Property | This compound | Fluorescein | Rhodamine B |

|---|---|---|---|

| Molecular Formula | C₂₀H₁₂O₃ | C₂₀H₁₂O₅ | C₂₈H₃₁ClN₂O₃ |

| Molecular Weight (g/mol) | 300.3 | 332.3 | 479.0 |

| CAS Registry | 596-24-7 | 2321-07-5 | 81-88-9 |

| Solubility | Organic solvents | Water | Water/ethanol |

| Melting Point (°C) | N/A | 315 (decomp.) | 210–211 |

| Fluorescence λ (nm) | 450/520* | 494/521 | 540/625 |

Table 2: Functional Comparison

| Parameter | This compound | Fluorescein | Rhodamine B |

|---|---|---|---|

| Primary Application | Thermal paper color former | Biomedical imaging | Textile dyes, bio-staining |

| Thermal Stability | High (>250°C) | Moderate (<200°C) | Low (<210°C) |

| Photostability | Moderate | Low | High |

| Toxicity | Low | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.